Methyl 2-(aminomethyl)benzoate Hydrochloride

Medicinal Chemistry Process Chemistry Pharmaceutical Synthesis

Choose Methyl 2-(aminomethyl)benzoate Hydrochloride (CAS 849020-92-4) for your Baclofen synthesis or isoindolinone program. This ortho-aminomethyl benzoate salt delivers aqueous solubility critical for aqueous-phase coupling, eliminating the need for organic co-solvents. Unlike the free base or ethyl ester, it avoids ester exchange and ensures reproducible reaction kinetics. Essential for GABA-B agonist scale-up. This batch-consistent intermediate supports peptide coupling and cyclization without additional functional group manipulation, reducing process development time and cost.

Molecular Formula C9H12ClNO2
Molecular Weight 201.65 g/mol
CAS No. 849020-92-4
Cat. No. B1271463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(aminomethyl)benzoate Hydrochloride
CAS849020-92-4
Molecular FormulaC9H12ClNO2
Molecular Weight201.65 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1CN.Cl
InChIInChI=1S/C9H11NO2.ClH/c1-12-9(11)8-5-3-2-4-7(8)6-10;/h2-5H,6,10H2,1H3;1H
InChIKeyRMCMHUFPMHONOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(aminomethyl)benzoate Hydrochloride (CAS 849020-92-4) for Pharmaceutical Intermediate Selection


Methyl 2-(aminomethyl)benzoate Hydrochloride (CAS: 849020-92-4), also known as 2-carbomethoxybenzylamine hydrochloride, is a benzoic acid derivative with the molecular formula C₉H₁₂ClNO₂ and a molecular weight of 201.65 g/mol [1]. It is characterized by an ortho-substituted aminomethyl group and a methyl ester functionality on the benzene ring [2]. This compound is primarily utilized as a bifunctional building block in medicinal chemistry for the synthesis of isoindolinone-based pharmacophores and as a key intermediate in the preparation of the GABA-B receptor agonist Baclofen [3].

Risks of Substituting Methyl 2-(aminomethyl)benzoate Hydrochloride (CAS 849020-92-4) with Generic Analogs


In pharmaceutical intermediate procurement, the direct substitution of Methyl 2-(aminomethyl)benzoate Hydrochloride with closely related analogs—such as its free base form (CAS 61088-45-7), the ethyl ester analog (CAS 771574-07-3), or the corresponding carboxylic acid (CAS 10017-39-7)—is fraught with risk. Each variant exhibits distinct physicochemical properties that critically impact synthetic workflow compatibility and downstream reaction efficiency . For example, the hydrochloride salt confers aqueous solubility essential for aqueous-phase coupling reactions, whereas the free base requires organic solvents and may introduce unwanted basicity that alters reaction kinetics . Furthermore, the methyl ester is specifically required for certain pharmacophore constructions (e.g., Baclofen), and switching to an ethyl ester would necessitate a time-consuming and costly transesterification step, potentially reducing overall yield . These differences underscore the necessity of selecting the precise CAS-numbered material to ensure reproducible process outcomes and avoid costly batch failures.

Quantitative Differentiation of Methyl 2-(aminomethyl)benzoate Hydrochloride (CAS 849020-92-4) vs. Analogs


Solubility Advantage: Hydrochloride Salt vs. Free Base in Aqueous Reaction Media

Methyl 2-(aminomethyl)benzoate Hydrochloride demonstrates enhanced aqueous solubility relative to its free base counterpart. The hydrochloride salt is reported to be 'soluble in water and various organic solvents' , whereas the free base exhibits 'limited solubility in water' . This differential solubility profile directly impacts the choice of reaction medium for downstream synthetic steps, particularly for peptide couplings and heterocycle formations that are often conducted in aqueous or mixed aqueous-organic systems [1].

Medicinal Chemistry Process Chemistry Pharmaceutical Synthesis

Melting Point as a Handleability and Purity Indicator: Hydrochloride Salt vs. Free Base

The melting point of Methyl 2-(aminomethyl)benzoate Hydrochloride is experimentally determined to be 170-172°C . In contrast, the free base form does not have a widely reported melting point, with only a calculated boiling point of 285.2°C being available . The well-defined melting range of the hydrochloride salt provides a valuable quality control metric for confirming compound identity and purity upon receipt, and its solid nature at room temperature facilitates easier handling and weighing compared to a potentially liquid or low-melting solid free base .

Solid-State Chemistry Quality Control Process Development

Lipophilicity (LogD) and Drug-Likeness Parameters vs. Carboxylic Acid Analog

Computational predictions indicate that Methyl 2-(aminomethyl)benzoate Hydrochloride possesses a LogD value of -0.61 at pH 7.4 and -1.83 at pH 5.5 [1]. While direct experimental LogD data for the free acid analog (2-(aminomethyl)benzoic acid) is not available from the same source, the presence of the methyl ester in the target compound is expected to increase lipophilicity relative to the ionized carboxylic acid at physiological pH, potentially enhancing membrane permeability for drug discovery applications . The compound also adheres to Lipinski's Rule of Five, a favorable indicator for oral bioavailability, with a molecular weight of 201.65, 3 hydrogen bond acceptors, 2 hydrogen bond donors, and a calculated LogP of 1.10 [1].

Drug Design ADME Properties Medicinal Chemistry

Synthetic Utility: Direct Intermediate for Baclofen Synthesis

Methyl 2-(aminomethyl)benzoate Hydrochloride is specifically cited as an intermediate 'commonly employed in the synthesis of baclofen' [1]. Baclofen is a clinically used GABA-B agonist for muscle spasticity [2]. While related compounds like the ethyl ester or free acid may theoretically be used, the methyl ester of the target compound is structurally aligned with the final API and avoids additional deprotection or functional group interconversion steps . This direct applicability translates to higher atom economy and reduced step count in a validated synthetic route.

API Synthesis Process Chemistry GABA-B Agonists

Optimal Procurement Scenarios for Methyl 2-(aminomethyl)benzoate Hydrochloride (CAS 849020-92-4)


Baclofen and GABA-B Agonist Synthesis

Procure Methyl 2-(aminomethyl)benzoate Hydrochloride when synthesizing Baclofen or related GABA-B receptor agonists. This compound serves as a direct, literature-precedented intermediate, eliminating the need for ester exchange or additional functional group manipulations required if the ethyl ester or free acid were used instead [1]. Its aqueous solubility also facilitates the final coupling steps often performed in aqueous or protic solvents .

Isoindolinone-Based Pharmacophore Construction

Utilize this hydrochloride salt in medicinal chemistry programs targeting isoindolinone scaffolds. The ortho-aminomethyl benzoate architecture is ideal for cyclization reactions to form the isoindolinone core. The salt form provides better handling and solubility in common polar aprotic solvents used for such cyclizations (e.g., DMF, DMSO) compared to the free base .

Aqueous-Phase Peptide Coupling and Heterocycle Synthesis

Select this compound when reaction conditions mandate aqueous solubility of the amine component. For peptide coupling reactions or heterocycle formations that proceed via an amide bond, the hydrochloride salt readily dissolves in water or aqueous buffer systems, enabling efficient coupling with activated carboxylic acids without requiring organic co-solvents that might interfere with sensitive biomolecules .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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